Product packaging for Polycarbon fluoride(Cat. No.:CAS No. 145564-30-3)

Polycarbon fluoride

Cat. No.: B1176072
CAS No.: 145564-30-3
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Description

Polycarbon fluoride, also known as carbon monofluoride or graphite fluoride, is a covalent graphite compound synthesized by the high-temperature reaction of fluorine gas with graphite, charcoal, or pyrolytic carbon powder . The material is characterized by its (CFx)n formula, where the fluorine-to-carbon (F/C) ratio is variable and directly influences its properties; a higher ratio results in increased whiteness and electrical resistivity . This highly hydrophobic microcrystalline powder possesses a staggered layer structure with fluorine atoms covalently bonded to carbon, which causes buckling of the original graphene planes . This compound is a subject of significant research interest due to its high energy density. A primary application is its use as a cathode material in primary lithium batteries, where it contributes to high performance and long shelf life . Beyond energy storage, this compound serves as a wear-reduction additive in lubricants and a weather-resistant additive in paints . It also functions as a powerful oxidizing agent and combustion modifier in rocket propellants and pyrolants . Commercially, it is available in various specifications with F/C ratios typically ranging from 0.5 to over 1.0, and with corresponding appearances from ash black to white . This product is strictly for Research Use Only (RUO) . It is intended for use in laboratory research and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

CAS No.

145564-30-3

Molecular Formula

C6H7N3O2

Synonyms

Polycarbon fluoride

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Structural Properties of Polycarbon Monofluoride ((CF)n)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycarbon monofluoride, commonly known as graphite fluoride and denoted as (CF)n, is a covalent fluorocarbon material synthesized through the high-temperature reaction of fluorine gas with carbon sources like graphite or charcoal[1]. Unlike graphite intercalation compounds, (CF)n features covalent C-F bonds, which fundamentally alter the planar structure of graphene into a puckered, three-dimensional arrangement[1]. This structural transformation imparts unique properties, including high thermal stability, chemical inertness, a hydrophobic nature, and high electrical resistivity[2].

For professionals in materials science and drug development, a deep understanding of the structural properties of (CF)n is crucial. These properties dictate its behavior and suitability for advanced applications, which could potentially include biocompatible coatings, components for medical devices, or novel platforms for drug delivery, where surface properties and material stability are paramount. This guide provides an in-depth summary of the core structural characteristics of (CF)n, details the experimental protocols used for its characterization, and presents the key quantitative data in a structured format.

Crystalline and Molecular Structure

The fundamental structure of polycarbon monofluoride consists of carbon atoms in a puckered hexagonal lattice, a departure from the flat sheets of graphite. The carbon framework is composed of chair-type cyclohexane rings, with fluorine atoms covalently bonded to the carbon atoms in axial positions[3]. This arrangement results in an sp³ hybridization for the carbon atoms.

Computational and experimental studies have confirmed that the "chair" conformation is a stable and commonly observed structural motif[4][5]. However, the actual structure can exhibit significant disorder, which can influence the experimentally measured lattice parameters[5][6]. The stoichiometry, represented as CFx, can vary, leading to different structural arrangements and properties. For instance, poly(dicarbon monofluoride) or (C2F)n, is a related compound with a different layered structure[3].

Table 1: Key Structural Parameters of Polycarbon Monofluoride ((CF)n)
PropertyValue (nm)Method of DeterminationReference
C-F Bond Length 0.138 ± 0.001Solid-State NMR[4]
0.136Neutron Diffraction[3]
0.135 - 0.137Theoretical (DFT)[4]
0.137Theoretical (DFT)[6]
C-C Bond Length 0.157 - 0.158Neutron Diffraction[3]
0.156Theoretical (DFT)[6]
Lattice Constant (a) ~0.261Theoretical (DFT)[6]
Interlayer Spacing 0.585 (for (CF)n)X-ray Diffraction (XRD)[3]
0.902 (for (C2F)n)X-ray Diffraction (XRD)[3]

Experimental Characterization Protocols

A multi-technique approach is essential for the comprehensive characterization of (CF)n's structure. The following sections detail the key experimental and computational methodologies employed.

X-ray Diffraction (XRD)

Principle: X-ray diffraction is a primary technique used to investigate the crystalline structure of materials[7]. By analyzing the angles and intensities of diffracted X-rays, one can determine the spacing between atomic planes (d-spacing) according to Bragg's Law (nλ = 2d sinθ)[7][8]. For (CF)n, XRD is crucial for identifying the phase, determining the interlayer spacing, and assessing the degree of crystallinity[3][8].

Experimental Protocol:

  • Sample Preparation: A fine powder of polycarbon monofluoride is gently packed into a sample holder, ensuring a flat, uniform surface to minimize errors from surface roughness.

  • Instrumentation: A powder diffractometer equipped with a monochromatic X-ray source (commonly Cu Kα, λ = 0.154 nm) is used.

  • Data Acquisition: The sample is irradiated with the X-ray beam, and the detector scans over a range of 2θ angles (e.g., 5° to 80°) to record the intensity of the diffracted X-rays.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to calculate the d-spacings. These experimental patterns are often compared with reference data from crystallographic databases for phase identification[8][9]. The interlayer distance is a key parameter directly obtained from the (00l) diffraction peaks.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start CFn Powder Prep Pack into Sample Holder Start->Prep Instrument XRD Diffractometer Prep->Instrument Acquire Acquire Diffraction Pattern (Intensity vs 2θ) Instrument->Acquire Analyze Apply Bragg's Law & Compare to Database Acquire->Analyze Result Structural Data (Interlayer Spacing, Phase ID) Analyze->Result

A generalized workflow for the structural analysis of (CF)n using X-ray Diffraction (XRD).
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Solid-state NMR spectroscopy probes the local chemical environment of specific atomic nuclei, such as ¹³C and ¹⁹F[10]. For (CF)n, ¹⁹F and ¹³C Magic Angle Spinning (MAS) NMR are powerful tools. ¹⁹F MAS NMR can identify different fluorine environments, while ¹³C MAS NMR, often enhanced by ¹⁹F to ¹³C Cross-Polarization (CP), can distinguish between carbon atoms bonded to fluorine (CF groups), those with two fluorine atoms (CF₂ groups, often at defect sites), and any unreacted graphitic carbon[4][11]. The technique can also be used to determine internuclear distances, such as the C-F bond length[4].

Experimental Protocol:

  • Sample Preparation: The powdered (CF)n sample is carefully packed into a zirconia rotor (typically 1 to 4 mm in diameter).

  • Instrumentation: A high-field solid-state NMR spectrometer is used.

  • Data Acquisition:

    • The rotor is spun at a high speed (e.g., >10 kHz) at the "magic angle" (54.74°) to average out anisotropic interactions and obtain high-resolution spectra.

    • For ¹³C spectra, a cross-polarization pulse sequence is used to transfer magnetization from the abundant ¹⁹F nuclei to the rare ¹³C nuclei, significantly enhancing the ¹³C signal.

    • Measurements of spin-lattice relaxation times (T₁) can provide information about molecular motion and the presence of paramagnetic centers (defects)[4].

  • Data Analysis: The chemical shifts (in ppm) of the peaks in the ¹⁹F and ¹³C spectra are analyzed to identify the different chemical species (CF, CF₂, etc.). The strength of the interaction during cross-polarization experiments can be analyzed to calculate C-F bond distances[4].

NMR_Logic cluster_F19 ¹⁹F NMR Analysis cluster_C13 ¹³C NMR Analysis CFn (CF)n Sample F19_MAS ¹⁹F MAS NMR CFn->F19_MAS CP_MAS ¹⁹F to ¹³C CP/MAS NMR CFn->CP_MAS F19_Result Identify Fluorine Environments (e.g., C-F) F19_MAS->F19_Result C13_Result Identify Carbon Environments (CF, CF₂) & Measure C-F Distance CP_MAS->C13_Result

Logical diagram illustrating the use of solid-state NMR to characterize (CF)n.
Computational Modeling

Principle: First-principles computational studies, particularly those using Density Functional Theory (DFT), are invaluable for understanding the structural and energetic properties of (CF)n[5]. These models can predict stable conformations, bond lengths, bond angles, and layer stacking arrangements, providing insights that complement ambiguous or scarce experimental data[5][6]. The use of non-local density functionals is critical for accurately describing the long-range van der Waals forces that govern layer interactions[5].

Methodology:

  • Model Construction: An initial atomic model of the (CF)n structure is created. This can be a single monolayer or a three-dimensional stacked arrangement in a specific conformation (e.g., chair, boat).

  • Functional Selection: A suitable density functional and basis set are chosen. Functionals that account for dispersion forces are essential for layered materials.

  • Geometry Optimization: The positions of the atoms and the lattice parameters of the simulation cell are systematically varied to find the lowest energy (most stable) structure.

  • Property Calculation: Once the optimized geometry is found, various structural and electronic properties, such as bond lengths, angles, and electronic band structure, are calculated.

  • Validation: The calculated results are compared with available experimental data from techniques like XRD and NMR to validate the computational model.

DFT_Workflow Model Define Initial (CF)n Structural Model DFT Select DFT Functional (with dispersion correction) Model->DFT Optimize Perform Geometry Optimization DFT->Optimize Calculate Calculate Properties (Bond Lengths, Energies, etc.) Optimize->Calculate Compare Compare with Experimental Data (XRD, NMR) Calculate->Compare Result Validated Structural Insights Compare->Result Synthesis_Pathway cluster_reactants Reactants Carbon Carbon Source (Graphite, Charcoal) Reactor High Temperature Reactor (e.g., 300-600°C) Carbon->Reactor Fluorine Fluorine Gas (F₂) Fluorine->Reactor Product Polycarbon Monofluoride ((CF)n) Powder Reactor->Product

References

Electrochemical Properties of Graphite Fluoride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Graphite fluoride (CFₓ), a fascinating class of carbon-fluorine materials, stands at the forefront of high-energy-density cathode materials, particularly for primary lithium batteries. Its unique layered structure, tunable fluorine content, and high theoretical specific capacity make it a subject of intense research and a promising candidate for various electrochemical applications. This technical guide provides a comprehensive overview of the core electrochemical properties of graphite fluoride, detailing its synthesis, discharge mechanisms, and the experimental protocols used for its characterization.

Core Electrochemical Properties and Performance

Graphite fluoride's electrochemical performance is intrinsically linked to its structural and compositional characteristics, most notably the fluorine-to-carbon (F/C) ratio, denoted by 'x' in CFₓ. This ratio dictates the material's theoretical capacity, discharge voltage, and electronic conductivity.

Discharge Characteristics

The discharge of a lithium/graphite fluoride (Li/CFₓ) cell is a complex electrochemical process involving the reduction of CFₓ and the formation of lithium fluoride (LiF) and a carbonaceous matrix. The overall discharge reaction can be summarized as:

CFₓ + xLi⁺ + xe⁻ → C + xLiF

This conversion reaction is responsible for the high theoretical specific capacity of graphite fluoride, which can exceed 860 mAh/g for a stoichiometric composition of CF₁[1]. However, the practical discharge voltage, typically around 2.5 V, is significantly lower than the thermodynamically predicted value of over 4.5 V[1][2]. This voltage discrepancy is a key area of research and is attributed to kinetic limitations and the formation of intermediate phases during discharge.

The discharge profile of a Li/CFₓ battery is characterized by a relatively flat voltage plateau, which is advantageous for applications requiring a stable power output. The specific capacity and rate capability are influenced by factors such as the F/C ratio, particle size, and the presence of conductive additives.

Impact of Fluorine Content (x in CFₓ)

The fluorine content in graphite fluoride is a critical parameter that governs its electrochemical behavior. A higher 'x' value generally leads to a higher theoretical specific capacity but also results in lower electronic conductivity due to the increased sp³ hybridization of carbon atoms and the formation of strong, covalent C-F bonds[3]. This trade-off between capacity and conductivity is a central challenge in the optimization of CFₓ cathode materials.

F/C Ratio (x)Discharge Capacity (mAh/g)Energy Density (Wh/kg)
0.70--
0.85503388
0.95--
1.10--
Table 1: Electrochemical performance of Zn/CFₓ primary batteries with varying F/C ratios at a current rate of 30 mA/g[4]. Note: Dashes indicate data not provided in the source.

These findings suggest that an optimal F/C ratio exists to balance capacity and conductivity for achieving maximum performance.

Discharge Mechanism: The Edge-Propagation Model

The precise discharge mechanism of graphite fluoride has been a subject of debate. The currently favored "edge-propagation" model, supported by first-principles calculations and experimental observations, proposes a nuanced view of the lithiation process[2][5].

Instead of a simple bulk conversion, the discharge is believed to initiate at the edges of the CFₓ crystallites. Lithium ions intercalate at the interface between the fluorinated (CFₓ) and already defluorinated (carbon) regions. This is followed by the breaking of C-F bonds and the formation of LiF nanoparticles, leading to the propagation of the reaction front from the edges towards the interior of the particle.

DischargeMechanism cluster_reactants Reactants cluster_process Discharge Process cluster_products Products Li_ion Li⁺ in Electrolyte Intercalation Li⁺ Intercalation at CFₓ/C Interface Li_ion->Intercalation Migration CFx_edge CFₓ Edge CFx_edge->Intercalation Defluorination C-F Bond Cleavage Intercalation->Defluorination Initiates LiF LiF Nanoparticles Defluorination->LiF Forms Carbon Conductive Carbon Matrix Defluorination->Carbon Forms

Figure 1: Edge-propagation discharge mechanism of graphite fluoride.

Experimental Protocols

A thorough understanding of the electrochemical properties of graphite fluoride relies on a suite of well-defined experimental techniques. Below are detailed methodologies for key experiments.

Synthesis of Graphite Fluoride (Direct Fluorination)

Direct fluorination of graphite is a common method for synthesizing CFₓ powders. The F/C ratio can be controlled by adjusting the reaction temperature and duration.

Materials and Equipment:

  • High-purity graphite powder

  • Fluorine (F₂) gas, diluted with an inert gas (e.g., nitrogen or argon)

  • Nickel or Monel reaction tube

  • Tube furnace with temperature controller

  • Gas flow controllers

Procedure:

  • Place a known amount of dried graphite powder in a nickel boat.

  • Position the boat in the center of the reaction tube.

  • Purge the system with an inert gas to remove air and moisture.

  • Heat the furnace to the desired reaction temperature (typically between 300°C and 650°C).

  • Introduce a controlled flow of the F₂/inert gas mixture into the reaction tube. The reaction temperature is a key factor in determining the 'x' value in CFₓ[6].

  • Maintain the reaction for a specific duration to achieve the target fluorine content.

  • After the reaction, cool the furnace to room temperature under an inert gas flow.

  • The resulting CFₓ powder is then carefully collected in an inert atmosphere.

Cathode Preparation and Cell Assembly

Materials:

  • Graphite fluoride (CFₓ) powder (active material)

  • Conductive agent (e.g., Denka carbon, Super P)

  • Binder (e.g., polyvinylidene fluoride - PVDF, carboxymethyl cellulose - CMC)

  • Solvent (e.g., N-methyl-2-pyrrolidone - NMP for PVDF, deionized water for CMC)

  • Aluminum foil (current collector)

  • Lithium metal foil (anode)

  • Separator (e.g., Celgard microporous membrane)

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC))

  • CR2032 coin cell components (casings, spacers, springs)

Procedure:

  • Slurry Preparation:

    • Mix the CFₓ powder, conductive agent, and binder in a specific weight ratio (e.g., 90:5:5 wt% for CFₓ:PVDF:Denka carbon[7] or 98:2 wt% for CFₓ:CMC[4]).

    • Add the appropriate solvent and mix thoroughly using a planetary mixer or magnetic stirrer until a homogeneous slurry is formed.

  • Electrode Casting:

    • Cast the slurry onto the aluminum foil using a doctor blade to ensure a uniform thickness.

    • Dry the coated foil in a vacuum oven at a suitable temperature (e.g., 120°C) to remove the solvent.

  • Electrode Punching and Cell Assembly:

    • Punch circular electrodes from the dried foil.

    • Assemble CR2032 coin cells in an argon-filled glovebox. The typical assembly consists of the cathode, separator soaked in electrolyte, and lithium anode.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly Graphite Graphite Powder Fluorination Direct Fluorination Graphite->Fluorination CFx_powder CFₓ Powder Fluorination->CFx_powder Slurry Slurry Mixing CFx_powder->Slurry Casting Doctor Blade Casting Slurry->Casting Drying Vacuum Drying Casting->Drying Punching Electrode Punching Drying->Punching Assembly Coin Cell Assembly (Glovebox) Punching->Assembly Testing Electrochemical Testing Assembly->Testing

Figure 2: General experimental workflow for electrochemical characterization.
Electrochemical Characterization Techniques

A variety of electrochemical techniques are employed to evaluate the performance of graphite fluoride cathodes.

1. Cyclic Voltammetry (CV):

  • Purpose: To investigate the redox reactions and electrochemical stability of the CFₓ electrode.

  • Procedure: A three-electrode setup (with a lithium reference electrode) or a two-electrode coin cell is used. The potential is swept linearly between defined voltage limits at a specific scan rate (e.g., 0.1 mV/s), and the resulting current is measured. The positions of the reduction and oxidation peaks provide information about the electrochemical reactions.

2. Galvanostatic Cycling:

  • Purpose: To determine the specific capacity, discharge voltage profile, and cycle life of the Li/CFₓ cell.

  • Procedure: The cell is discharged and charged at a constant current between set voltage cutoffs. The capacity is calculated from the discharge time and current.

3. Galvanostatic Intermittent Titration Technique (GITT):

  • Purpose: To determine the chemical diffusion coefficient of lithium ions within the CFₓ electrode and to obtain a quasi-equilibrium open-circuit voltage profile.

  • Procedure: A series of constant current pulses are applied to the cell, each followed by a rest period to allow the cell to reach a quasi-equilibrium state. The voltage response during the pulse and the subsequent relaxation are analyzed to calculate the diffusion coefficient.

4. Electrochemical Impedance Spectroscopy (EIS):

  • Purpose: To investigate the kinetics of the electrochemical processes, including charge transfer resistance and solid-electrolyte interphase (SEI) resistance.

  • Procedure: A small amplitude AC voltage is applied to the cell over a wide range of frequencies, and the resulting AC current is measured. The impedance data is often fitted to an equivalent circuit model to extract quantitative information about the different resistive and capacitive elements in the cell.

Structural and Surface Characterization

To complement the electrochemical data, various analytical techniques are used to probe the structural and compositional changes in the graphite fluoride electrode during discharge.

  • X-ray Diffraction (XRD): Used to identify the crystalline phases present in the pristine and discharged electrodes. The disappearance of CFₓ peaks and the emergence of LiF and broad carbon peaks confirm the conversion reaction[4].

  • Raman Spectroscopy: Provides information about the degree of disorder and the nature of the carbon bonding (sp² vs. sp³) in the electrode material. An increase in the D-band to G-band intensity ratio (ID/IG) after discharge indicates the formation of a more disordered carbon structure[8][9].

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to analyze the chemical composition and bonding states of the elements on the electrode surface. XPS can track the evolution of C-F, C-C, and Li-F bonds during the discharge process, providing insights into the reaction mechanism and the formation of the SEI layer[7][8].

This in-depth guide provides a foundational understanding of the electrochemical properties of graphite fluoride. Further research and development in this area, particularly in optimizing the F/C ratio and engineering the electrode architecture, will be crucial for unlocking the full potential of this high-energy cathode material.

References

A-Theoretical Investigation into Carbon-Fluorine Bonds in Polymeric Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The carbon-fluorine (C-F) bond is a cornerstone of modern polymer science, imparting exceptional thermal stability, chemical inertness, and unique electronic properties to a wide range of materials.[1] Understanding the nuances of this bond at a quantum level is paramount for the rational design of next-generation fluoropolymers for advanced applications, including high-performance materials, electronics, and targeted drug delivery systems.[2][3] This technical guide provides an in-depth overview of the theoretical methodologies used to study the C-F bond in polymers, presents key quantitative data derived from computational studies, details experimental protocols for validation, and visualizes complex computational workflows. It is intended for researchers, scientists, and professionals in materials science and drug development who seek a deeper understanding of the predictive power of computational chemistry in polymer design.

Introduction

Fluoropolymers, polymers containing the C-F bond, exhibit a unique combination of properties including high thermal and chemical stability, low friction, and hydrophobicity.[1] These characteristics are a direct consequence of the strength and polarity of the C-F bond. Fluorine's position as the most electronegative element results in a highly polarized and exceptionally strong covalent bond with carbon, one of the strongest in organic chemistry.[1] This inherent stability presents both opportunities and challenges, from creating highly durable materials to addressing the environmental persistence of some fluorinated compounds.

Theoretical and computational studies provide an indispensable toolkit for probing the C-F bond at the atomic level. These methods allow for the prediction of bond properties, reaction energetics, and macroscopic material characteristics from first principles, often guiding and rationalizing experimental findings.[4][5] By simulating the electronic structure and dynamics of fluoropolymers, researchers can gain insights that are difficult or impossible to obtain through experimental means alone. This guide explores the primary theoretical techniques and their application to understanding the C-F bond.

Theoretical Methodologies for C-F Bond Analysis

The accurate theoretical description of the C-F bond requires robust quantum mechanical methods that can adequately capture the effects of electron correlation and high electronegativity.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying polymeric systems due to its favorable balance of accuracy and computational cost.[3][6] DFT methods calculate the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction.

Key aspects of DFT application include:

  • Functionals: The choice of the exchange-correlation functional is critical. For fluorinated systems, hybrid functionals like B3LYP or M06-2X, which incorporate a portion of exact Hartree-Fock exchange, often provide more accurate results for bond energies and reaction barriers.[7]

  • Basis Sets: A flexible basis set, such as 6-31G(d,p) or the more extensive aug-cc-pVTZ, is necessary to accurately describe the valence electrons and polarization of the highly electronegative fluorine atom.[3][7]

  • Applications: DFT is widely used to predict geometric parameters (bond lengths, angles), vibrational frequencies (for comparison with IR/Raman spectra), reaction mechanisms, and electronic properties like charge distribution and band gaps.[3][6]

Ab Initio Methods

While more computationally demanding, high-level ab initio methods offer greater accuracy and are often used to benchmark DFT results.

  • Møller-Plesset Perturbation Theory (MP2): This method provides a good starting point for including electron correlation beyond the Hartree-Fock approximation.

  • Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" for calculating accurate energies, including bond dissociation energies.[7] Due to their high computational cost, they are typically limited to smaller oligomeric models of the polymer chain.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamic behavior and bulk properties of polymers. While classical MD relies on empirical force fields, ab initio MD (AIMD) uses forces calculated on-the-fly from electronic structure methods (typically DFT) to simulate the time evolution of a system, providing insight into conformational changes and reaction dynamics without the need for pre-parameterized potentials.

Key Theoretical Insights and Quantitative Data

Computational studies have yielded a wealth of quantitative data on the C-F bond in various polymer environments. The following tables summarize key properties for representative fluoropolymers.

C-F Bond Length and Strength

The C-F bond is characterized by its short length and high strength, which are fundamental to the stability of fluoropolymers. Theoretical calculations can predict these values with high accuracy, often showing excellent agreement with experimental data from techniques like X-ray diffraction. However, it is important to note that computed equilibrium bond lengths (re) can differ slightly from experimentally determined average bond lengths (rg) due to molecular vibrations.[8]

Polymer/Monomer UnitTheoretical MethodCalculated C-F Bond Length (Å)Experimental C-F Bond Length (Å)
Polytetrafluoroethylene (-CF₂-CF₂-)DFT (B3LYP/6-31G)1.34 - 1.35~1.35
Polyvinylidene fluoride (-CH₂-CF₂-)DFT (B3LYP/6-31G)1.35 - 1.36~1.36
Polyvinyl fluoride (-CH₂-CHF-)DFT (B3LYP/6-31G*)1.38 - 1.40~1.38
Tetrafluoroethylene (CF₂=CF₂)CCSD(T)1.3191.313

Note: Values are representative and can vary slightly with the specific computational level and experimental conditions.

Bond Dissociation Energy (BDE)

The BDE is the energy required to break a bond homolytically and is a direct measure of its strength. The high BDE of the C-F bond is a primary reason for the exceptional thermal and chemical stability of fluoropolymers. High-level quantum chemical calculations are crucial for obtaining reliable BDEs.[7]

Polymer/MoleculeTheoretical MethodCalculated C-F BDE (kJ/mol)Experimental C-F BDE (kJ/mol)
Polytetrafluoroethylene (-CF₂-CF₂-)DFT (M06-2X)530 - 550~548
CH₃-FDLPNO-CCSD(T)/CBS~550~460
CF₃-FDLPNO-CCSD(T)/CBS~545~552
C₂F₅-FDLPNO-CCSD(T)/CBS~535~544

Note: BDE values are highly dependent on the chemical environment. The values for CH₃-F and perfluoroalkanes are provided for context. DLPNO-CCSD(T)/CBS represents a high-level benchmark calculation.[7]

Experimental Validation Protocols

Theoretical predictions must be validated against experimental data. Several key techniques are employed to probe the C-F bond in polymers.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical environment of atoms. It is particularly useful for characterizing the C-F bond.

Methodology:

  • Sample Preparation: A thin polymer film is cast or pressed onto a conductive substrate and placed in an ultra-high vacuum (UHV) chamber.

  • X-ray Irradiation: The sample is irradiated with a monochromatic X-ray source (e.g., Al Kα, 1486.6 eV).

  • Photoelectron Detection: The kinetic energy of the emitted core-level electrons (e.g., C 1s, F 1s) is measured by an electron energy analyzer.

  • Spectral Analysis: The binding energy is calculated and plotted. The C 1s spectrum is of particular interest, as the binding energy shifts depending on the number of fluorine atoms attached to the carbon. Deconvolution of the C 1s peak allows for the quantification of -CF₃, -CF₂, -CF, and C-C/C-H environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹⁹F and ¹³C NMR, is a powerful tool for elucidating the detailed chemical structure of fluoropolymers.[2]

Methodology for Solid-State ¹⁹F MAS NMR:

  • Sample Preparation: The solid polymer sample is packed into a zirconia rotor. Due to the insolubility of many fluoropolymers, solid-state NMR is often required.[2]

  • Magic Angle Spinning (MAS): The rotor is spun at high speeds (e.g., >15 kHz) at the "magic angle" (54.7°) to average out anisotropic interactions and achieve higher resolution spectra.[2][9]

  • Pulse Sequence: A suitable pulse sequence, such as ¹H-¹⁹F cross-polarization (CP/MAS), is applied to enhance the ¹⁹F signal.[2]

  • Data Acquisition & Processing: The free induction decay (FID) is recorded and Fourier transformed to produce the NMR spectrum.

  • Spectral Interpretation: The chemical shifts in the ¹⁹F spectrum are highly sensitive to the local electronic environment, allowing for the identification of different fluorine-containing functional groups and polymer chain microstructures.

Vibrational Spectroscopy (FTIR/Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. The C-F stretching vibration gives rise to strong, characteristic absorption bands.

Methodology for Attenuated Total Reflectance (ATR)-FTIR:

  • Sample Preparation: The polymer sample (film, powder, or liquid) is brought into direct contact with an ATR crystal (e.g., diamond or zinc selenide).

  • IR Beam: An infrared beam is passed through the ATR crystal. An evanescent wave penetrates a short distance into the sample.

  • Absorption Measurement: The sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated beam is reflected back to a detector.

  • Spectral Analysis: The resulting spectrum shows absorption bands characteristic of the polymer's functional groups. The C-F stretching region, typically found between 1000 and 1400 cm⁻¹, is analyzed to confirm the presence and environment of C-F bonds.

Visualization of Computational Workflows

Understanding the process of theoretical investigation is as important as the results. The following diagrams, generated using the DOT language, illustrate typical workflows.

G cluster_0 1. System Definition cluster_1 2. Method Selection cluster_2 3. Computation cluster_3 4. Analysis & Validation a Define Polymer Repeat Unit (e.g., -CF₂-CF₂-) b Build Oligomer/Periodic Model a->b c Choose Quantum Method (e.g., DFT, M06-2X) b->c d Select Basis Set (e.g., 6-311+G(d,p)) c->d e Geometry Optimization d->e f Frequency Calculation e->f g Single-Point Energy (for BDE) e->g h Analyze Output: Bond Lengths, Angles, Charges g->h i Calculate Properties: BDE, Vibrational Spectra h->i j Compare with Experiment (XPS, NMR, IR) i->j

Caption: Workflow for predicting polymer properties using quantum chemistry.

G cluster_0 Fundamental Properties cluster_1 Resulting Characteristics cluster_2 Macroscopic Polymer Properties BDE High Bond Dissociation Energy (BDE) TS Thermal Stability BDE->TS CI Chemical Inertness BDE->CI BL Short Bond Length BL->TS POL High Polarity HP Hydrophobicity POL->HP LF Low Friction POL->LF HD High Durability TS->HD CI->HD CR Corrosion Resistance CI->CR HP->LF LP Low Polarizability LDC Low Dielectric Constant LP->LDC

Caption: Relationship between C-F bond properties and material performance.

Conclusion and Future Outlook

Theoretical studies provide powerful, predictive insights into the nature of the C-F bond, guiding the design of advanced polymeric materials. The synergy between high-level computation and empirical validation has become essential for progress in the field. Future research will likely focus on several key areas:

  • Multiscale Modeling: Integrating quantum mechanical calculations with coarse-grained simulations to predict macroscopic properties like morphology and mechanical strength more accurately.[10]

  • Machine Learning: Employing machine learning and AI to accelerate the discovery of new fluoropolymers with tailored properties by learning from large datasets of computational and experimental results.[4][5][11]

  • Degradation Pathways: Using computational methods to elucidate the degradation mechanisms of fluoropolymers, aiding in the development of more environmentally benign materials and effective recycling strategies.

  • Biomedical Applications: Designing fluorinated polymers for drug delivery, where theoretical models can predict drug-polymer interactions and release kinetics.[3]

By continuing to leverage and refine these computational tools, the scientific community is well-positioned to unlock the full potential of fluoropolymers and address the technological challenges of the future.

References

Quantum mechanical modeling of fluorinated graphene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Quantum Mechanical Modeling of Fluorinated Graphene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated graphene (FG), a derivative of graphene, has garnered significant attention due to its tunable electronic, mechanical, and chemical properties. The introduction of fluorine atoms onto the graphene lattice transforms the highly conductive, zero-bandgap semimetal into a wide-bandgap semiconductor or an insulator, depending on the degree and nature of fluorination. This tunable bandgap, along with other modified properties, makes FG a promising material for a wide range of applications, including nanoelectronics, sensors, and drug delivery systems.

Quantum mechanical modeling plays a pivotal role in understanding and predicting the properties of FG at the atomic level. These computational techniques provide insights into the stability of different fluorinated structures, the nature of the carbon-fluorine (C-F) bond, and the resulting electronic and magnetic properties. This guide provides a comprehensive overview of the quantum mechanical modeling of fluorinated graphene, detailing the theoretical background, computational methodologies, and key findings.

Theoretical Background

The quantum mechanical modeling of fluorinated graphene is primarily based on Density Functional Theory (DFT). DFT is a computational quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

Key concepts in the DFT modeling of fluorinated graphene include:

  • Binding Energy: The energy released when a fluorine atom binds to the graphene surface. It is a measure of the stability of the C-F bond. A more negative binding energy indicates a more stable configuration.

  • Bond Length and Angle: The distance between the carbon and fluorine atoms (C-F bond length) and the angle between adjacent bonds provide information about the local geometric structure.

  • Electronic Band Structure: This describes the ranges of energy that an electron is allowed to have (called energy bands) and the ranges of energy that it is forbidden to have (called band gaps). The opening of a bandgap in graphene upon fluorination is a key parameter for electronic applications.

  • Density of States (DOS): The DOS of a system describes the number of states per interval of energy at each energy level that are available to be occupied by electrons. Changes in the DOS upon fluorination reveal modifications to the electronic properties of graphene.

Computational Methodologies

The following table summarizes a typical computational workflow for the quantum mechanical modeling of fluorinated graphene.

StepDescription
1. Structure Optimization The initial atomic positions of the fluorinated graphene supercell are relaxed to find the minimum energy configuration. This involves calculating the forces on each atom and moving them until the forces are close to zero.
2. Electronic Structure Calculation Once the geometry is optimized, the electronic properties, such as the band structure and density of states, are calculated.
3. Property Analysis The calculated electronic structure is then analyzed to understand the effect of fluorination on the material's properties. This can include determining the bandgap, effective masses of charge carriers, and the nature of the chemical bonding.

A detailed experimental protocol for a typical DFT calculation is provided below.

Detailed Protocol for DFT Calculations of Fluorinated Graphene
  • Software Selection: A quantum chemistry software package capable of performing DFT calculations is chosen. Examples include VASP, Quantum ESPRESSO, or Gaussian.

  • Model Construction: A supercell of graphene is constructed. To model fluorinated graphene, fluorine atoms are added to the graphene sheet in various configurations (e.g., single-sided, double-sided, specific patterns).

  • Choice of Functional and Basis Set: An appropriate exchange-correlation functional (e.g., PBE, B3LYP) and basis set (e.g., plane-wave basis set with a specific energy cutoff, or Gaussian-type orbitals) are selected. The choice of functional and basis set is crucial for obtaining accurate results.

  • Geometry Optimization: The atomic positions of the constructed model are optimized to find the lowest energy structure. This is typically done using algorithms such as the conjugate gradient or BFGS method. The convergence criteria for the forces on the atoms are typically set to a small value (e.g., < 0.01 eV/Å).

  • Electronic Structure Calculation: After geometry optimization, a self-consistent field (SCF) calculation is performed to determine the ground-state electronic density. Subsequently, the electronic band structure and density of states are calculated along high-symmetry directions in the Brillouin zone.

  • Data Analysis: The output files from the DFT calculation are analyzed to extract key data, such as total energy, binding energies, C-F bond lengths, bandgap, and projected density of states.

Key Quantitative Data

The following tables summarize key quantitative data obtained from quantum mechanical modeling of fluorinated graphene.

Table 1: Calculated Binding Energies and Bond Lengths for Different Fluorination Configurations

ConfigurationF/C RatioBinding Energy per F atom (eV)C-F Bond Length (Å)
Single F on pristine graphene~0-2.871.58
Chair-like (C4F)0.25-4.451.37
Boat-like (C4F)0.25-4.211.38
Chair-like (CF)1.0-5.231.36
Boat-like (CF)1.0-4.981.37

Table 2: Electronic Properties of Fluorinated Graphene

Fluorination DegreeConfigurationBandgap (eV)
Pristine Graphene-0.0
Low (F/C < 0.1)Single-sided0.1 - 0.5
High (F/C = 1.0)Chair (C-F)~3.1
High (F/C = 1.0)Boat (C-F)~2.9

Experimental Protocols for Synthesis and Characterization

The theoretical predictions from quantum mechanical modeling are validated through experimental synthesis and characterization of fluorinated graphene.

Synthesis of Fluorinated Graphene

Method 1: Direct Fluorination using Xenon Difluoride (XeF2)

  • Graphene, either exfoliated on a substrate or as a powder, is placed in a reaction chamber.

  • The chamber is evacuated to a low pressure.

  • XeF2 gas is introduced into the chamber. XeF2 is a solid at room temperature and sublimes to a gas at low pressures.

  • The reaction is typically carried out at elevated temperatures (e.g., 200-500 °C) for a specific duration, which controls the degree of fluorination.

  • After the reaction, the chamber is purged with an inert gas (e.g., Ar) to remove any unreacted XeF2 and byproducts.

Method 2: Plasma Fluorination

  • Graphene on a substrate is placed in a plasma reactor.

  • A fluorine-containing gas, such as CF4 or SF6, is introduced into the reactor.

  • A radio-frequency (RF) or direct current (DC) plasma is ignited, which dissociates the gas molecules and creates reactive fluorine radicals.

  • The fluorine radicals react with the graphene surface, forming C-F bonds.

  • The degree of fluorination can be controlled by adjusting the plasma power, gas pressure, and exposure time.

Characterization of Fluorinated Graphene

1. X-ray Photoelectron Spectroscopy (XPS)

  • Purpose: To determine the elemental composition and chemical bonding states.

  • Methodology: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of the emitted electrons is measured, which is characteristic of the element and its chemical environment. In fluorinated graphene, XPS can distinguish between C-C and C-F bonds and quantify the F/C ratio.

2. Raman Spectroscopy

  • Purpose: To assess the structural quality and degree of functionalization.

  • Methodology: The sample is illuminated with a monochromatic laser. The scattered light is collected and analyzed. The Raman spectrum of graphene has characteristic peaks (G and 2D bands). Upon fluorination, new peaks (D and D') appear, and the intensity ratio of the D and G bands (ID/IG) increases with the degree of disorder and functionalization.

3. Transmission Electron Microscopy (TEM)

  • Purpose: To visualize the atomic structure and morphology.

  • Methodology: A high-energy electron beam is transmitted through a thin sample of fluorinated graphene. The transmitted electrons form an image, which can reveal the atomic arrangement, defects, and the overall morphology of the material.

Visualizations

Computational Workflow for Modeling Fluorinated Graphene

G Computational Workflow for Modeling Fluorinated Graphene cluster_0 Model Preparation cluster_1 DFT Calculation cluster_2 Analysis and Interpretation A Construct Graphene Supercell B Add Fluorine Atoms (Define Configuration) A->B C Select Functional and Basis Set D Geometry Optimization C->D E Electronic Structure Calculation (SCF, Band Structure, DOS) D->E F Calculate Binding Energies E->F G Determine Bond Lengths and Angles E->G H Analyze Band Structure and DOS E->H I Compare with Experimental Data H->I

Caption: A flowchart illustrating the typical computational workflow for the quantum mechanical modeling of fluorinated graphene.

Mechanism of Graphene Fluorination

G Simplified Mechanism of Graphene Fluorination cluster_0 Reactants cluster_1 Reaction Process cluster_2 Products Graphene Pristine Graphene (sp2 C-C) Reaction Covalent Bond Formation Graphene->Reaction Fluorine Fluorine Source (e.g., XeF2, F radicals) Fluorine->Reaction FG Fluorinated Graphene (sp3 C-F) Reaction->FG Byproducts Byproducts (e.g., Xe) Reaction->Byproducts

Caption: A simplified diagram showing the general mechanism of graphene fluorination, from reactants to products.

Conclusion

Quantum mechanical modeling, particularly DFT, is an indispensable tool for understanding the fundamental properties of fluorinated graphene. It provides detailed insights into the atomic and electronic structure, which are crucial for designing and optimizing FG-based materials for various applications. The synergy between computational modeling and experimental synthesis and characterization is key to advancing the field and unlocking the full potential of this exciting material. This guide has provided a foundational understanding of the core principles, methodologies, and key data in the quantum mechanical modeling of fluorinated graphene, serving as a valuable resource for researchers and professionals in the field.

Methodological & Application

Application Notes and Protocols for the Synthesis of Polycarbon Fluoride from Graphite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycarbon fluoride, also known as graphite fluoride and commercially as Carbofluor, is a versatile material synthesized through the high-temperature reaction of fluorine gas with graphite, charcoal, or pyrolytic carbon powder.[1][2][3] This covalent graphite compound is a highly hydrophobic microcrystalline powder with a range of applications driven by its unique properties.[1][4] The stoichiometry of this compound, represented as (CFx)n, can be controlled during synthesis, leading to different material characteristics. The two primary forms are poly(carbon monofluoride), (CF)n, and poly(dicarbon monofluoride), (C₂F)n.[5]

These materials are noted for their high thermal stability, low surface energy, and excellent lubricating properties.[6] Key applications include their use as a high-energy-density cathode material in lithium batteries, a wear-reduction additive in lubricants, and a weather-resistant additive for paints.[1][7] Additionally, they serve as oxidizing agents and combustion modifiers in rocket propellants and pyrolants.[6]

This document provides detailed protocols for the synthesis of this compound from graphite, focusing on the direct fluorination method. It includes quantitative data on reaction parameters and product characteristics, as well as safety precautions necessary for handling the hazardous materials involved.

Experimental Protocols

The primary method for synthesizing this compound is the direct fluorination of graphite at elevated temperatures. The stoichiometry of the resulting product is highly dependent on the reaction temperature.

Protocol 1: Synthesis of Poly(carbon monofluoride) ((CF)n)

This protocol is designed to produce this compound with a higher fluorine content, typically with a stoichiometry approaching CF₁.

Materials:

  • High-purity graphite powder (particle size < 50 µm)

  • Fluorine gas (F₂)

  • Nitrogen gas (N₂) (for purging)

  • Hydrogen fluoride (HF) (optional, as a catalyst)

Equipment:

  • Tube furnace capable of reaching at least 700°C

  • Nickel or Monel reaction tube

  • Gas flow controllers for F₂ and N₂

  • Graphite or nickel boat for the sample

  • Gas scrubber system for unreacted fluorine and HF

Procedure:

  • Preparation: Place a known weight of graphite powder in the sample boat and position it in the center of the reaction tube.

  • Purging: Seal the reaction tube and purge the system with nitrogen gas for at least 30 minutes to remove air and moisture.

  • Heating: While maintaining the nitrogen flow, heat the furnace to the desired reaction temperature, typically between 600°C and 650°C for the synthesis of (CF)n.[8]

  • Fluorination: Once the target temperature is stable, stop the nitrogen flow and introduce fluorine gas into the reaction tube at a controlled flow rate. A mixture of fluorine and an inert gas like nitrogen can also be used.[9] The presence of a small amount of HF (up to 5% by volume) can act as a catalyst.

  • Reaction: Maintain the reaction conditions for a specific duration. The reaction time will influence the degree of fluorination.

  • Cooling: After the desired reaction time, stop the fluorine flow and reintroduce nitrogen gas to purge the system of residual fluorine. Allow the furnace to cool down to room temperature under the nitrogen atmosphere.

  • Product Recovery: Once cooled, carefully remove the sample boat containing the this compound product. The color of the product will range from grey to white, depending on the fluorine content.[2]

Protocol 2: Synthesis of Poly(dicarbon monofluoride) ((C₂F)n)

This protocol is tailored for the synthesis of this compound with a lower fluorine content.

Procedure:

The procedure is similar to Protocol 1, with the key difference being the reaction temperature. For the synthesis of (C₂F)n, a lower temperature range of 350°C to 450°C is employed.[8]

Quantitative Data

The properties of the synthesized this compound are directly related to the reaction conditions. The following tables summarize the key parameters and their impact on the final product.

ParameterValueEffect on ProductReference
Graphite SourceNatural Flake, Synthetic, Petroleum CokePurity and crystallinity of graphite affect reaction kinetics and product quality.[2][9]
Reaction Temperature350-450°CFavors the formation of (C₂F)n.[8]
420-600°CProduces substoichiometric carbon monofluoride (CF₀.₆₈).[2]
600-650°CFavors the formation of (CF)n.[8]
Fluorine GasPure F₂ or diluted with N₂Pure F₂ leads to a faster reaction rate. Dilution allows for better control.[9]
CatalystHydrogen Fluoride (HF)Promotes the reaction at lower temperatures.[5]
Reaction TimeVaries (hours to days)Longer reaction times generally lead to a higher degree of fluorination.[9]
Product StoichiometryF/C RatioColorKey Properties
(C₂F)n~0.5Grey to BlackHigher electrical conductivity compared to (CF)n.
(CF)n0.8 - 1.1Grey to WhiteHigh electrical resistivity (~10¹¹ Ω·m), excellent lubricant.[2]

Visualizations

Experimental Workflow

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction cluster_analysis Characterization Graphite Graphite Powder Boat Load into Sample Boat Graphite->Boat Reactor Place in Reactor Boat->Reactor Purge_N2 Purge with N₂ Reactor->Purge_N2 Heat Heat to Target Temperature (350-650°C) Purge_N2->Heat Introduce_F2 Introduce F₂ (± HF) Heat->Introduce_F2 React Hold for Reaction Time Introduce_F2->React Purge_N2_2 Purge with N₂ React->Purge_N2_2 Cool Cool to Room Temperature Purge_N2_2->Cool Recover Recover this compound Cool->Recover XPS XPS Recover->XPS XRD XRD Recover->XRD SEM SEM Recover->SEM Stoichiometry_Relationship Temperature vs. Product Stoichiometry Temp_Low Low Temperature (350-450°C) Product_C2F (C₂F)n Temp_Low->Product_C2F Temp_Mid Intermediate Temperature (420-600°C) Product_CFx CFx (x < 1) Temp_Mid->Product_CFx Temp_High High Temperature (>600°C) Product_CF (CF)n Temp_High->Product_CF

References

Application Notes and Protocols: Polycarbon Fluoride as a Solid-State Lubricant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycarbon fluoride (PCF), also known as graphite fluoride (CFx)n, is a solid-state lubricant derived from the high-temperature reaction of fluorine gas with graphite, charcoal, or pyrolytic carbon powder.[1] This material exhibits exceptional lubricating properties, particularly in extreme environments where conventional liquid lubricants fail. Its unique layered crystal structure, high thermal stability, and low coefficient of friction make it a valuable material for a range of applications, from aerospace components to industrial machinery.[2][3] These application notes provide a comprehensive overview of this compound's properties, applications, and the experimental protocols for its evaluation.

Physicochemical Properties

This compound is a microcrystalline powder that is highly hydrophobic.[1] Unlike its precursor, graphite, it is an electrical insulator.[2] The stoichiometry of PCF can vary, with the fluorine content influencing its color from dark grey (lower fluorine content) to cream white (higher fluorine content), indicating a loss of aromatic character.[1] The properties of PCF are highly dependent on the fluorine-to-carbon ratio (x in (CFx)n).

Key Applications

This compound is utilized in various demanding applications due to its robust performance characteristics:

  • Aerospace: PCF is employed as a lubricant for components in vacuum and at elevated temperatures, such as in foil gas bearings.[2] Polyimide-bonded PCF films serve as excellent backup lubricants for these bearings up to approximately 350°C.[2]

  • Industrial Machinery: It is used as a wear-reduction additive in lubricants and as a component in self-lubricating composites.[1]

  • High-Temperature Environments: PCF demonstrates stability in air at temperatures up to 400°C, outperforming lubricants like MoS2 which begin to oxidize around this temperature.[3]

  • Electronics: Due to its high energy density, it serves as a cathode material in "BR" type lithium batteries.[1]

Quantitative Data on Lubricating Properties

The following tables summarize the key performance metrics of this compound as a solid-state lubricant, often in comparison to other common solid lubricants.

Table 1: Coefficient of Friction of Polyimide-Bonded Solid Lubricant Films

Solid LubricantTest Temperature (°C)Minimum Friction Coefficient
(CF1.1)n25 - 5000.08
MoS225 - 3000.04
MoS23500.05
MoS24000.08

Data sourced from pin-on-disk friction tests in a dry-air atmosphere with 440C stainless-steel riders and disks under a 1-kg load and a sliding speed of 2.6 m/sec.[4]

Table 2: Thermal Stability of Solid Lubricants

Solid LubricantOnset of Oxidation in AirThermal Stability in Non-Oxidizing Environments
This compound (CFx)n~400°CNot specified
Molybdenum Disulfide (MoS2)~350°CUp to 1100°C
Polytetrafluoroethylene (PTFE)Up to 260°C (retains good mechanical properties)Not specified

Data compiled from various sources.[2][3]

Experimental Protocols

Protocol 1: Evaluation of Friction and Wear using a Pin-on-Disk Tester

This protocol outlines the methodology for determining the coefficient of friction and wear life of this compound coatings.

1. Materials and Equipment:

  • Pin-on-disk friction and wear apparatus
  • Test specimens: 440C stainless-steel riders (pins) and disks
  • This compound lubricant to be tested (e.g., as a bonded film)
  • Binder material (e.g., polyimide varnish)
  • Controlled atmosphere chamber (e.g., dry air with a moisture content of 20 ppm)
  • Heating element for temperature control
  • Load application system
  • Data acquisition system to record frictional force and time

2. Specimen Preparation:

  • Thoroughly clean the surfaces of the stainless-steel disks and riders.
  • Prepare the polyimide-bonded (CFx)n coating by mixing the PCF powder with the polyimide varnish.
  • Apply a uniform film of the mixture onto the disk surface.
  • Cure the coating according to the binder manufacturer's specifications.

3. Experimental Procedure:

  • Mount the coated disk and the rider in the pin-on-disk apparatus.
  • Set the desired environmental conditions (e.g., dry air atmosphere).
  • Apply a specified normal load (e.g., 1 kg) to the rider.
  • Set the rotational speed to achieve the desired linear sliding speed (e.g., 2.6 m/sec).
  • If conducting high-temperature tests, heat the chamber to the target temperature (e.g., 25°C to 500°C).
  • Initiate the test and continuously record the frictional force and the number of cycles.
  • The test is concluded when the friction coefficient rises sharply, indicating the failure of the lubricant film.

4. Data Analysis:

  • Calculate the coefficient of friction (μ) using the formula: μ = Frictional Force / Normal Load.
  • Determine the wear life as the total number of cycles or time until film failure.
  • Measure the wear on the rider and disk using profilometry or microscopy.

Protocol 2: General Screening of Solid Lubricating Materials

This protocol describes a method for the preliminary evaluation of the lubricating properties of solid materials.

1. Materials and Equipment:

  • Wear and friction tester
  • Solid lubricant specimens (e.g., 0.25 in. x 0.75 in. x 0.50 in. blocks)
  • Rotating disk (e.g., Type M-O-C stainless steel, 0.25-in. wide)
  • Load application system (e.g., capable of applying 1500 psi and 3000 psi)
  • Coolant/lubricant fluid (e.g., oil) delivery system
  • Temperature and friction monitoring instrumentation

2. Experimental Procedure:

  • Mount the solid lubricant block specimen and the rotating disk in the tester.
  • Apply the initial test load (e.g., 1500 psi).
  • Begin rotation of the disk at a set speed.
  • If required, apply a coolant/lubricant fluid to the contact surfaces (e.g., 10 drops/min).[5]
  • Monitor and record the temperature and friction values.
  • For residual lubrication tests, supply oil initially and then stop the flow to evaluate performance under starved lubrication conditions.[5]
  • Repeat the test at a higher load (e.g., 3000 psi).

3. Data Analysis:

  • Compare the friction and wear characteristics of different solid lubricant materials under the same test conditions.
  • Evaluate the effect of load and lubrication conditions on the performance of each material.

Visualizations

Experimental_Workflow_Pin_On_Disk cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis Clean Clean Disk & Rider Mix Mix PCF & Binder Clean->Mix Apply Apply Coating Mix->Apply Cure Cure Coating Apply->Cure Mount Mount Specimens Cure->Mount SetEnv Set Environment Mount->SetEnv ApplyLoad Apply Load SetEnv->ApplyLoad SetSpeed Set Sliding Speed ApplyLoad->SetSpeed RunTest Run Test & Record Data SetSpeed->RunTest CalcFriction Calculate Friction Coefficient RunTest->CalcFriction DetWearLife Determine Wear Life CalcFriction->DetWearLife MeasureWear Measure Wear DetWearLife->MeasureWear

Caption: Workflow for Pin-on-Disk Lubricant Testing.

PCF_Properties_Relationship cluster_structure Structural Properties cluster_performance Performance Characteristics PCF This compound (CFx)n Layered Layered Crystal Structure PCF->Layered Stoichiometry F/C Ratio (x) PCF->Stoichiometry Covalent Covalent C-F Bonds PCF->Covalent LowFriction Low Coefficient of Friction Layered->LowFriction Stoichiometry->LowFriction HighThermal High Thermal Stability Stoichiometry->HighThermal Covalent->HighThermal Chemical Chemical Inertness Covalent->Chemical Electrical Electrical Insulator Covalent->Electrical

Caption: Relationship between PCF structure and properties.

References

Validation & Comparative

A Comparative Guide to the Electrochemical Performance of Carbon Monofluoride ((CF)n) vs. Traditional Cathode Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical performance of carbon monofluoride ((CF)n) against traditional lithium-ion battery cathode materials, including Lithium Cobalt Oxide (LCO), Lithium Manganese Oxide (LMO), Lithium Iron Phosphate (LFP), Lithium Nickel Cobalt Aluminum Oxide (NCA), and Lithium Nickel Manganese Cobalt Oxide (NMC). This document is intended to be a valuable resource for researchers and scientists in the field of energy storage, offering a clear overview of the key performance metrics, detailed experimental protocols for evaluation, and a visual representation of the comparative landscape.

Data Presentation: A Quantitative Comparison

The following tables summarize the key electrochemical performance indicators for (CF)n and a range of traditional cathode materials. These values represent typical ranges found in the literature and can vary based on specific material synthesis, electrode preparation, and testing conditions.

Table 1: General Electrochemical Properties

Cathode MaterialChemical FormulaCrystal Structure
Carbon Monofluoride(CF)nLayered
Lithium Cobalt OxideLiCoO₂Layered
Lithium Manganese OxideLiMn₂O₄Spinel
Lithium Iron PhosphateLiFePO₄Olivine
Lithium Nickel Cobalt Aluminum OxideLiNiCoAlO₂Layered
Lithium Nickel Manganese Cobalt OxideLiNiₓMnᵧCo₂O₂Layered

Table 2: Key Performance Metrics

Cathode MaterialSpecific Capacity (mAh/g)Nominal Voltage (V)Gravimetric Energy Density (Wh/kg)Power Density (W/kg)Cycle Life (Number of cycles to 80% capacity retention)
(CF)n 865 (theoretical)2.5 - 3.2~2500 (theoretical)High (qualitative)Primarily for primary batteries; limited cycle life in rechargeable configurations.
LCO 140 - 1803.7150 - 200Moderate500 - 1000
LMO 100 - 1484.0100 - 150High300 - 700
LFP 150 - 1703.290 - 160Very High>2000
NCA 180 - 2203.6200 - 260High1000 - 1500
NMC 150 - 2203.6 - 3.7150 - 220High1000 - 2000

Table 3: Safety Characteristics

Cathode MaterialThermal StabilityOvercharge Tolerance
(CF)n ExcellentGood
LCO PoorPoor
LMO ModerateModerate
LFP ExcellentExcellent
NCA ModeratePoor
NMC ModerateModerate

Experimental Protocols: Methodologies for Electrochemical Characterization

The following are detailed methodologies for key experiments used to evaluate the electrochemical performance of cathode materials.

Cathode Slurry Preparation

A consistent and well-dispersed slurry is crucial for fabricating uniform electrodes and obtaining reliable electrochemical data.

Materials and Equipment:

  • Active cathode material ((CF)n, LCO, LMO, LFP, NCA, or NMC)

  • Conductive agent (e.g., Super P carbon black)

  • Binder (e.g., Polyvinylidene fluoride - PVDF)

  • Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)

  • Planetary mixer or magnetic stirrer

  • Spatula

  • Beaker

Procedure:

  • Binder Solution Preparation: Dissolve a predetermined amount of PVDF in NMP to create a binder solution of a specific concentration (e.g., 5 wt%). Stir the solution until the PVDF is completely dissolved.

  • Dry Mixing: In a separate container, thoroughly mix the active material and the conductive agent in a specific weight ratio (e.g., 8:1:1 for active material:conductive agent:binder).

  • Slurry Formation: Gradually add the dry mixture to the PVDF binder solution while continuously stirring.

  • Homogenization: Continue stirring the mixture at a controlled speed and temperature until a homogeneous, lump-free slurry is formed. The viscosity of the slurry should be optimized for coating.

  • Degassing: Place the slurry in a vacuum oven to remove any trapped air bubbles.

Coin Cell Assembly (CR2032)

Coin cells are widely used for preliminary electrochemical testing of battery materials in a laboratory setting.

Materials and Equipment:

  • CR2032 coin cell components (casings, spacers, spring)

  • Prepared cathode on a current collector (e.g., aluminum foil)

  • Lithium metal foil (anode)

  • Separator (e.g., Celgard 2325)

  • Electrolyte (e.g., 1M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC))

  • Coin cell crimper

  • Glovebox with an inert atmosphere (e.g., argon-filled)

  • Pipette

  • Tweezers

Procedure (performed inside a glovebox):

  • Cathode Punching: Punch a circular disk from the coated cathode foil (e.g., 14 mm diameter).

  • Anode Punching: Punch a slightly larger circular disk from the lithium metal foil (e.g., 16 mm diameter).

  • Cell Stacking:

    • Place the cathode disk in the center of the bottom coin cell casing.

    • Add a few drops of electrolyte to wet the cathode surface.

    • Place the separator on top of the cathode.

    • Add a few more drops of electrolyte to the separator.

    • Carefully place the lithium anode on top of the separator.

    • Add another drop of electrolyte to the anode.

    • Place a spacer on top of the anode, followed by the spring.

  • Crimping: Place the top casing over the stacked components and transfer the assembly to the coin cell crimper. Apply pressure to seal the cell.

  • Resting: Allow the assembled coin cell to rest for several hours to ensure proper wetting of the components with the electrolyte before testing.

Galvanostatic Charge-Discharge Cycling

This technique is used to determine the specific capacity, energy density, and cycle life of the cathode material.

Equipment:

  • Battery cycler

Procedure:

  • Cell Connection: Connect the assembled coin cell to the battery cycler.

  • Parameter Setup: Set the following parameters in the cycling software:

    • Current Density (C-rate): The rate at which the cell is charged and discharged, expressed as a fraction of the theoretical capacity (e.g., C/10 for a 10-hour charge/discharge).

    • Voltage Window: The upper and lower cutoff voltages for charging and discharging, specific to the cathode material being tested.

    • Number of Cycles: The desired number of charge-discharge cycles to be performed.

  • Cycling: Start the cycling test. The battery cycler will apply a constant current during charge and discharge, switching between the two processes at the set voltage limits.

  • Data Analysis: The software will record the voltage profile as a function of capacity and time. From this data, the specific capacity, energy efficiency, and capacity retention over multiple cycles can be calculated.

Cyclic Voltammetry (CV)

CV provides information about the electrochemical reactions occurring at the electrode surface, including the redox potentials and the reversibility of the reactions.

Equipment:

  • Potentiostat

Procedure:

  • Cell Connection: Connect the coin cell to the potentiostat.

  • Parameter Setup: Set the following parameters:

    • Scan Rate: The rate at which the potential is swept (e.g., 0.1 mV/s).

    • Voltage Range: The potential window over which the scan will be performed, encompassing the expected redox reactions of the cathode material.

    • Number of Cycles: Typically, a few cycles are run to obtain a stable voltammogram.

  • Measurement: The potentiostat applies a linearly sweeping potential to the working electrode (cathode) and measures the resulting current.

  • Data Analysis: The resulting plot of current versus potential (voltammogram) will show peaks corresponding to the oxidation and reduction reactions. The peak positions, shapes, and separations provide insights into the electrochemical processes.

Electrochemical Impedance Spectroscopy (EIS)

EIS is used to study the internal resistance and charge transfer kinetics of the battery system.

Equipment:

  • Potentiostat with an EIS module

Procedure:

  • Cell Connection: Connect the coin cell to the potentiostat.

  • Parameter Setup: Set the following parameters:

    • Frequency Range: The range of AC frequencies to be applied (e.g., 100 kHz to 0.1 Hz).

    • AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV).

    • DC Potential: The DC potential at which the impedance will be measured (often the open-circuit voltage).

  • Measurement: The potentiostat applies the AC signal and measures the resulting current response to calculate the impedance at each frequency.

  • Data Analysis: The data is typically presented as a Nyquist plot (imaginary vs. real impedance). This plot can be fitted to an equivalent circuit model to extract values for different resistance and capacitance components within the cell, providing information on processes like electrolyte resistance, charge transfer resistance, and diffusion.

Mandatory Visualization: Comparative Framework

The following diagram illustrates the logical relationship and comparative framework for evaluating the electrochemical performance of (CF)n against traditional cathode materials.

G cluster_materials Cathode Materials cluster_performance Electrochemical Performance Metrics CFn (CF)n Specific_Capacity Specific Capacity (mAh/g) CFn->Specific_Capacity Very High Energy_Density Energy Density (Wh/kg) CFn->Energy_Density Very High Power_Density Power Density (W/kg) CFn->Power_Density High Cycle_Life Cycle Life CFn->Cycle_Life Low (Primary) Safety Safety CFn->Safety Excellent LCO LCO LCO->Specific_Capacity Moderate LCO->Energy_Density Moderate LCO->Power_Density Moderate LCO->Cycle_Life Moderate LCO->Safety Poor LMO LMO LMO->Specific_Capacity Low LMO->Energy_Density Low LMO->Power_Density High LMO->Cycle_Life Low LMO->Safety Moderate LFP LFP LFP->Specific_Capacity Moderate LFP->Energy_Density Low LFP->Power_Density Very High LFP->Cycle_Life Excellent LFP->Safety Excellent NCA NCA NCA->Specific_Capacity High NCA->Energy_Density High NCA->Power_Density High NCA->Cycle_Life Good NCA->Safety Poor NMC NMC NMC->Specific_Capacity High NMC->Energy_Density High NMC->Power_Density High NMC->Cycle_Life Good NMC->Safety Moderate

A Comparative Analysis of the Thermal Stability of Poly(carbon monofluoride) and Other Key Fluoropolymers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and materials scientists on the thermal performance of (CF)n, PTFE, PFA, FEP, and ETFE, supported by experimental data and standardized protocols.

In the realm of high-performance materials, fluoropolymers are distinguished by their exceptional thermal stability, chemical inertness, and low friction properties. Among these, poly(carbon monofluoride), denoted as (CF)n, presents a unique profile due to its covalent carbon-fluorine bonds and layered structure. This guide provides a detailed comparison of the thermal stability of (CF)n against other widely used fluoropolymers: polytetrafluoroethylene (PTFE), perfluoroalkoxy alkane (PFA), fluorinated ethylene propylene (FEP), and ethylene tetrafluoroethylene (ETFE). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal material for their specific high-temperature applications.

Comparative Thermal Performance Data

The thermal stability of a polymer is primarily assessed by its melting point and decomposition temperature. The following table summarizes these key thermal properties for (CF)n and the aforementioned fluoropolymers. The data has been compiled from various sources and represents typical values obtained through standardized thermal analysis techniques.

PolymerChemical StructureMelting Point (°C)Decomposition Onset (°C)
Poly(carbon monofluoride) (CF)nDoes not melt400 - 650[1]
Polytetrafluoroethylene (PTFE) (-CF₂-CF₂-)n~327[2][3]~500
Perfluoroalkoxy Alkane (PFA) Copolymer of TFE and a perfluoroalkyl vinyl ether300 - 310>400
Fluorinated Ethylene Propylene (FEP) Copolymer of TFE and hexafluoropropylene~260~400
Ethylene Tetrafluoroethylene (ETFE) Copolymer of ethylene and tetrafluoroethylene225 - 300>300

Note: The decomposition temperature of (CF)n is highly dependent on its stoichiometry (the C:F ratio), with higher fluorine content generally leading to lower decomposition temperatures.

Understanding Thermal Decomposition Behavior

Poly(carbon monofluoride) exhibits a distinct thermal decomposition behavior compared to melt-processable fluoropolymers. Instead of melting, (CF)n undergoes defluorination at elevated temperatures, yielding carbonaceous materials and various gaseous fluorocarbon species. The onset of this decomposition is influenced by the C:F ratio, with substoichiometric (CFx)n (x < 1) generally exhibiting higher thermal stability.

In contrast, PTFE, PFA, FEP, and ETFE are thermoplastics that melt before undergoing significant thermal degradation. Their decomposition primarily involves chain scission, leading to the formation of monomers and other smaller fluorinated compounds. PTFE is renowned for its exceptional thermal stability, maintaining its integrity over a wide temperature range from -200°C to 260°C.[2] PFA offers a similar high-temperature resistance to PTFE but with the advantage of being melt-processable. FEP, while also melt-processable, has a lower melting point and service temperature. ETFE provides a good balance of mechanical strength and thermal resistance, though its decomposition temperature is generally lower than the other fully fluorinated polymers.

Experimental Protocols for Thermal Stability Assessment

The quantitative data presented in this guide is primarily obtained through two standard thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

  • A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a high-purity, inert sample pan (e.g., platinum or alumina).

  • The sample is loaded into a microbalance within a furnace.

  • An inert gas, such as nitrogen or argon, is purged through the furnace to prevent oxidative degradation.

  • The furnace temperature is increased at a constant rate (e.g., 10 °C/min).

  • The microbalance continuously records the mass of the sample as the temperature increases.

  • The resulting data is plotted as a TGA curve, showing the percentage of initial mass as a function of temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of transition temperatures such as melting point and glass transition temperature.

Methodology:

  • A small, weighed sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in a DSC cell, which contains two independent heating elements.

  • The temperature of both the sample and the reference is increased at a constant rate.

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • This heat flow difference is plotted against temperature. An endothermic peak indicates a melting transition, and the peak maximum is taken as the melting point.

Experimental Workflow for Thermal Stability Analysis

The logical flow of experiments to benchmark the thermal stability of fluoropolymers is illustrated in the diagram below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation sample Fluoropolymer Sample ((CF)n, PTFE, PFA, FEP, ETFE) weighing Precise Weighing (5-10 mg) sample->weighing encapsulation Sample Encapsulation (TGA: open pan, DSC: sealed pan) weighing->encapsulation tga Thermogravimetric Analysis (TGA) encapsulation->tga Decomposition Temp. dsc Differential Scanning Calorimetry (DSC) encapsulation->dsc Melting Point tga_curve TGA Curve (Mass vs. Temp) tga->tga_curve dsc_curve DSC Curve (Heat Flow vs. Temp) dsc->dsc_curve comparison Comparative Analysis tga_curve->comparison dsc_curve->comparison

Caption: Experimental workflow for determining the thermal stability of fluoropolymers.

This guide provides a foundational understanding of the thermal stability of poly(carbon monofluoride) in comparison to other key fluoropolymers. The selection of a material for high-temperature applications should always be guided by a thorough evaluation of its properties in the context of the specific operational environment and performance requirements.

References

A Comparative Analysis of Poly(carbon monofluoride) and Polytetrafluoroethylene (PTFE) for Research and Development Applications

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals on the properties, performance, and experimental protocols of two prominent fluoropolymers.

This guide provides a comprehensive comparative analysis of poly(carbon monofluoride) (PCF), also known as graphite fluoride, and polytetrafluoroethylene (PTFE). Both materials exhibit unique properties stemming from the presence of strong carbon-fluorine bonds, making them suitable for a range of specialized applications. This document aims to furnish researchers and drug development professionals with the necessary data to make informed decisions when selecting a fluoropolymer for their specific needs.

Executive Summary

Poly(carbon monofluoride) and Polytetrafluoroethylene are fluoropolymers with exceptional thermal stability and chemical inertness. PTFE is a well-characterized, widely used thermoplastic known for its extremely low coefficient of friction and excellent dielectric properties. PCF, a covalent compound of carbon and fluorine, is primarily produced as a powder and is noted for its lubricating properties and use as a high-energy-density cathode material. While both are highly fluorinated, their structural differences—PTFE being a linear polymer and PCF a layered material derived from graphite—lead to distinct physical and chemical characteristics. This guide presents a side-by-side comparison of their key properties, supported by experimental data and detailed methodologies.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for poly(carbon monofluoride) and polytetrafluoroethylene, compiled from various experimental sources. It is important to note that the properties of PCF can vary significantly with the fluorine-to-carbon (F/C) ratio. The data presented here is for highly fluorinated graphite, approaching a 1:1 stoichiometry, unless otherwise specified.

Table 1: Thermal and Mechanical Properties

PropertyPoly(carbon monofluoride) (PCF)Polytetrafluoroethylene (PTFE)Test Method (ASTM/ISO)
Thermal Decomposition Temperature > 400 °C (Varies with F/C ratio)~500 °CTGA (e.g., ASTM E1131)
Melting Point Does not melt, decomposes327 °CDSC (e.g., ASTM D3418)
Tensile Strength Data not readily available for bulk material20 - 40 MPaASTM D638
Young's Modulus Data not readily available for bulk material0.5 GPaASTM D638
Elongation at Break Data not readily available for bulk material200 - 400%ASTM D638

Table 2: Electrical and Frictional Properties

PropertyPoly(carbon monofluoride) (PCF)Polytetrafluoroethylene (PTFE)Test Method (ASTM/ISO)
Dielectric Constant @ 1 MHz High (Insulator)2.1ASTM D150
Volume Resistivity ~10¹¹ Ω·m> 10¹⁸ Ω·mASTM D257
Coefficient of Friction (Static) ~0.10 (at 320 °C, as lubricant)[1]0.05 - 0.10ASTM D1894
Water Contact Angle Highly hydrophobic~110°Goniometry

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the synthesis procedures for both PCF and PTFE, along with standard testing protocols for their key properties.

Synthesis of Poly(carbon monofluoride) (PCF)

Poly(carbon monofluoride) is synthesized via the direct fluorination of carbonaceous materials such as graphite, charcoal, or pyrolytic carbon powder at elevated temperatures.[2][3]

Experimental Workflow:

  • Preparation of Carbon Source: A high-purity carbon source (e.g., graphite powder) is placed in a reaction vessel made of a fluorine-resistant material like nickel or Monel.

  • Fluorination Reaction: A stream of fluorine gas, often diluted with an inert gas like nitrogen, is passed over the carbon material.

  • Temperature Control: The reaction temperature is gradually increased to the target range, typically between 400 °C and 600 °C. The specific temperature profile influences the F/C ratio and the properties of the resulting PCF.

  • Product Recovery: After the reaction is complete, the system is cooled under an inert atmosphere, and the resulting poly(carbon monofluoride) powder is collected.

G cluster_synthesis Poly(carbon monofluoride) Synthesis start Start carbon Graphite Powder in Reaction Vessel start->carbon reaction High-Temperature Fluorination (400-600 °C) carbon->reaction fluorine Fluorine Gas Stream fluorine->reaction cooling Cooling under Inert Atmosphere reaction->cooling product Poly(carbon monofluoride) Powder cooling->product

Synthesis of Poly(carbon monofluoride)
Synthesis of Polytetrafluoroethylene (PTFE)

Polytetrafluoroethylene is produced through the free-radical polymerization of tetrafluoroethylene (TFE) monomer.[4][5]

Experimental Workflow:

  • Monomer Synthesis: Tetrafluoroethylene (C₂F₄) monomer is synthesized, often through the pyrolysis of chlorodifluoromethane (CHClF₂).

  • Polymerization: The TFE monomer is polymerized in an aqueous medium under pressure. This is typically done via suspension or emulsion polymerization, using a free-radical initiator such as ammonium persulfate.

  • Reaction Control: The polymerization reaction is highly exothermic and requires careful temperature and pressure control to prevent runaway reactions.

  • Product Isolation: The resulting PTFE is obtained as a granular powder or a dispersion, which is then washed and dried.

G cluster_synthesis Polytetrafluoroethylene Synthesis start Start monomer Tetrafluoroethylene (TFE) Monomer start->monomer polymerization Free-Radical Polymerization (Aqueous Medium) monomer->polymerization product Polytetrafluoroethylene (Granular or Dispersion) polymerization->product initiator Initiator (e.g., Ammonium Persulfate) initiator->polymerization

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Polycarbon Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides crucial safety protocols and logistical plans for the handling and disposal of Polycarbon fluoride (also known as Carbon monofluoride or graphite fluoride). Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain compliance with regulatory standards.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling solid powder (weighing, transferring) ANSI Z87.1 compliant safety glasses with side shieldsNitrile gloves (minimum 8 mil thickness), double-glovedFully buttoned lab coatN95, R95, or P95 respirator. A higher level of respiratory protection may be required based on a risk assessment of the specific procedure and quantity used.
Preparing solutions or suspensions Chemical splash gogglesNitrile gloves (minimum 8 mil thickness), double-glovedChemical-resistant lab coat or apron over a standard lab coatWork within a certified chemical fume hood. If not feasible, a full-face respirator with appropriate cartridges for acid gases and particulates is required.
High-temperature applications (>400°C) Chemical splash goggles and a face shieldInsulated, chemical-resistant glovesFlame-retardant lab coat and a chemical-resistant apronWork within a certified chemical fume hood with excellent ventilation. A supplied-air respirator may be necessary depending on the scale and temperature of the operation.
Cleaning and decontamination Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant lab coat or apronN95, R95, or P95 respirator for cleaning up dry spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key stages from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_area Prepare Designated Work Area prep_sds->prep_area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill handle_weigh Weigh Solid in Ventilated Enclosure prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer Using Static-Control Tools handle_weigh->handle_transfer handle_solution Prepare Solutions in Fume Hood handle_transfer->handle_solution post_decon Decontaminate Work Surfaces handle_solution->post_decon Proceed to Post-Handling post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_collect Collect Waste in Labeled, Sealed Container post_wash->disp_collect Proceed to Disposal disp_manifest Complete Hazardous Waste Manifest disp_collect->disp_manifest disp_pickup Arrange for Professional Disposal disp_manifest->disp_pickup

Figure 1. Logical workflow for the safe handling and disposal of this compound.
Experimental Protocols: Key Handling Procedures

1. Weighing and Transferring Solid this compound:

  • Perform all weighing and transfer operations within a ventilated balance enclosure or a chemical fume hood to minimize inhalation of fine powders.

  • Use anti-static tools and weighing boats to prevent dispersal of the powder due to static electricity.

  • Gently scoop or pour the powder to avoid creating dust clouds.

2. Spill Cleanup Protocol for this compound Powder:

  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is large or if there is a risk of airborne dust, evacuate the area and contact the institutional safety office.

  • Cleanup Procedure for Small Spills:

    • Wearing the appropriate PPE (including respiratory protection), gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

    • Alternatively, use a low-flow vacuum cleaner equipped with a HEPA filter. Do not use a standard vacuum cleaner as this will disperse the fine particles.

    • Carefully wipe the area with a damp cloth, working from the outside of the spill inwards.

    • Collect all cleanup materials (paper towels, contaminated gloves, etc.) in a clearly labeled, sealed plastic bag for hazardous waste disposal.

    • Decontaminate the spill area with a suitable laboratory detergent and water.

Disposal Plan

The disposal of this compound and associated waste must be handled with care to protect the environment and comply with regulations.

Waste Characterization and Collection:

  • All waste materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup debris, should be considered hazardous waste.

  • While this compound itself is not currently listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), some per- and polyfluoroalkyl substances (PFAS) are being proposed for inclusion as hazardous constituents.[1][2] Therefore, it is prudent to manage this waste as hazardous.

  • Collect all waste in a dedicated, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste: this compound."

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containerization: Place all contaminated materials, including gloves, wipes, and disposable labware, into the designated hazardous waste container.

  • Labeling: Ensure the hazardous waste label is complete with the chemical name, accumulation start date, and associated hazards (e.g., "Irritant," "Toxic if Inhaled").

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.